

Solubility of 2-cyclohexyl-2-phenylacetonitrile in organic solvents

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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

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An In-depth Technical Guide on the Solubility of **2-Cyclohexyl-2-phenylacetonitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of **2-cyclohexyl-2-phenylacetonitrile**. While quantitative solubility data in various organic solvents is not extensively reported in publicly accessible literature, this document compiles the known physicochemical properties and qualitative solubility information. Furthermore, it furnishes a detailed experimental protocol for the systematic determination of its solubility. Visual workflows are provided to guide experimental design and solvent selection for related processes such as recrystallization.

Physicochemical Properties of 2-Cyclohexyl-2-phenylacetonitrile

A summary of the key physicochemical properties of **2-cyclohexyl-2-phenylacetonitrile** is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.



Property	Value	Source
Molecular Formula	C14H17N	[1]
Molecular Weight	199.29 g/mol	[1]
CAS Number	3893-23-0	[1]
Appearance	Solid	[2]
Melting Point	49-55 °C	[3]
Boiling Point	137-140 °C at 3 mmHg [3]	
logP (o/w)	3.860 (estimated)	
Water Solubility	5.63 mg/L at 25 °C (estimated)	_

Solubility Profile Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **2-cyclohexyl-2-phenylacetonitrile** in a wide range of common organic solvents. The absence of such data highlights a knowledge gap for this compound. The experimental protocol provided in Section 3 of this guide is designed to enable researchers to generate this critical data.

Qualitative Solubility Information

Qualitative solubility information can be inferred from solvents used in the synthesis and purification of **2-cyclohexyl-2-phenylacetonitrile**. The compound is reported to be soluble in alcohol.[4] Recrystallization procedures for structurally similar nitriles often employ solvents or solvent mixtures where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For instance, the purification of related nitrile compounds has been achieved through recrystallization from n-hexane, suggesting that **2-cyclohexyl-2-phenylacetonitrile** is likely soluble in hot hexane and less soluble in cold hexane.

Table 2: Qualitative Solubility of **2-Cyclohexyl-2-phenylacetonitrile**



Solvent	Temperature	Solubility	Inference Source
Alcohol	Not Specified	Soluble	[4]
n-Hexane	Hot	Likely Soluble	Analogy from similar compounds
n-Hexane	Cold	Likely Sparingly Soluble	Analogy from similar compounds

Experimental Protocol: Gravimetric Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **2-cyclohexyl-2-phenylacetonitrile** in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute by gravimetric analysis.

Objective: To determine the solubility of **2-cyclohexyl-2-phenylacetonitrile** in a given organic solvent at a specified temperature.

Materials:

- 2-Cyclohexyl-2-phenylacetonitrile (crystalline solid)
- Selected organic solvent (e.g., ethanol, methanol, acetone, toluene, hexane)
- Thermostatically controlled shaker or water bath
- Screw-capped vials
- Analytical balance
- Syringe filters (0.45 μm, solvent-compatible)
- Pre-weighed evaporation dishes or vials
- · Vacuum oven or desiccator



Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of crystalline 2-cyclohexyl-2-phenylacetonitrile to a screwcapped vial. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
- Sample Collection and Filtration:
 - After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the temperature-controlled environment.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
 - Immediately pass the solution through a 0.45 μm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.
- Gravimetric Analysis:
 - Record the exact volume of the filtered saturated solution.
 - Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.
 - Once the solvent has completely evaporated, accurately weigh the evaporation dish containing the dried solute.
- Calculation of Solubility:



- Calculate the mass of the dissolved 2-cyclohexyl-2-phenylacetonitrile by subtracting the initial weight of the empty dish from the final weight.
- Express the solubility in desired units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

Solubility (g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

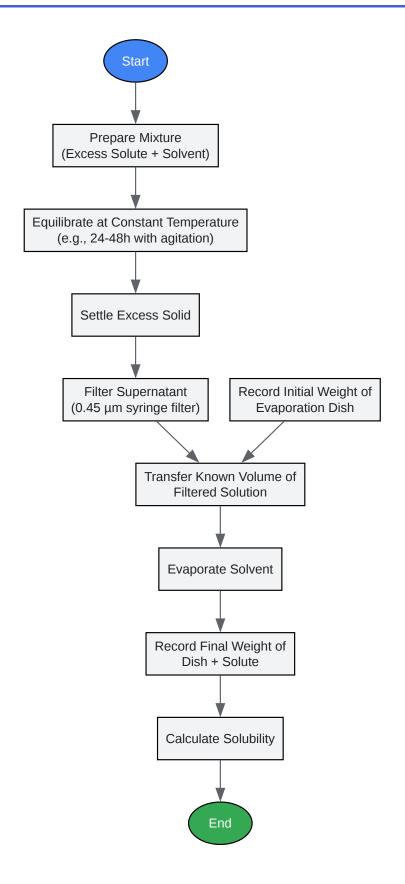
- Data Validation:
 - Perform the experiment in triplicate to ensure the reproducibility of the results.
 - Report the average solubility and the standard deviation.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.





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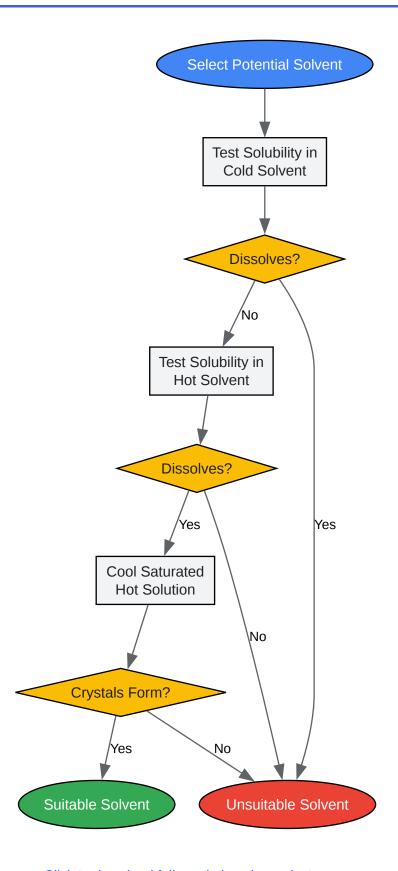
Caption: Experimental workflow for gravimetric solubility determination.



Logical Workflow for Recrystallization Solvent Selection

The choice of an appropriate solvent for recrystallization is fundamentally linked to the temperature-dependent solubility of the compound. The following diagram outlines the decision-making process for selecting a suitable solvent.





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Caption: Logic for selecting a single solvent for recrystallization.



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